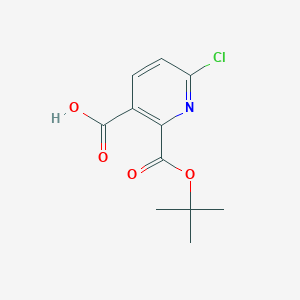

![molecular formula C12H21NO3 B3116841 外消-8-叔丁氧羰基-6-羟基-8-氮杂双环[3.2.1]辛烷 CAS No. 2199215-74-0](/img/structure/B3116841.png)

外消-8-叔丁氧羰基-6-羟基-8-氮杂双环[3.2.1]辛烷

描述

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities . The specific compound you mentioned, “Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane”, is a derivative of this family.

Synthesis Analysis

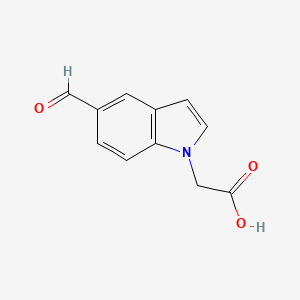

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane molecule contains a total of 38 bond(s) .Chemical Reactions Analysis

The chemical reactions involving Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane are part of the broader field of tropane alkaloid synthesis . These reactions often involve the construction of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner .科学研究应用

药物化学应用

Viňas 等人(2019 年)对含硼分子(如所讨论的那些)的研究探索了阴离子金属代硼烷分子在药物应用中的独特特性。该研究重点介绍了这些分子的稳定性、几何和电子性质,表明它们作为新型药物应用的创新构建模块的潜力。将各种取代基结合到这些结构中的能力可能类似于对 Exo-8-boc-6-羟基-8-氮杂双环[3.2.1]辛烷进行的修饰,用于靶向治疗 (Viňas 等人,2019 年)。

聚合物科学与工程

在聚合物科学领域,Sun 等人(2007 年)综述了从中链长度聚-3-羟基链烷酸酯(MCL-PHA)从各种碳源合成和表征。本研究概述了用于生产可生物降解聚合物的发酵过程和代谢工程方法。Exo-8-boc-6-羟基-8-氮杂双环[3.2.1]辛烷的结构多功能性可能被用于类似的聚合反应中,以合成具有特定性质的新型聚合物 (Sun 等人,2007 年)。

材料工程

Ni 等人(2016 年)综述了基于 (BiO)2CO3 的光催化剂的制备、改性和应用,强调了增强光催化性能的策略。所描述的结构改性方法和相互作用机制可能与改性 Exo-8-boc-6-羟基-8-氮杂双环[3.2.1]辛烷以用于特定催化或材料应用有关 (Ni 等人,2016 年)。

未来方向

The future directions for research on Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane and related compounds likely involve further exploration of their synthesis and biological activities . This could include the development of more efficient synthesis methods, as well as a deeper understanding of their mechanisms of action.

作用机制

Target of Action

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities

Result of Action

The molecular and cellular effects of Exo-8-boc-6-hydroxy-8-azabicyclo[32Compounds with a similar 8-azabicyclo[321]octane scaffold have been shown to exhibit nematicidal activities .

生化分析

Biochemical Properties

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane plays a crucial role in biochemical reactions. It is involved in the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

tert-butyl (1R,5S,6R)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZKCLOQMYZAGC-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC1C(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)

![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)